2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound "2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride" is involved in various synthesis processes and chemical reactions, contributing to the creation of new compounds and the exploration of their potential applications. While the specific compound mentioned was not directly found, related research demonstrates the importance of similar compounds in scientific investigations.
Synthesis of Derivatives : Compounds related to 2-oxo-1,2,3,4-tetrahydroquinoline have been synthesized for various purposes, including the creation of derivatives with potential biological activities. For instance, the synthesis of amides from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, after reacting with thionyl chloride, highlights the methodological advances in creating compounds with potential diuretic activity (Ukrainets et al., 2008).
Chemical Transformations : The compound has been used as a precursor in chemical transformations leading to the development of new heterocyclic systems. For example, the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides with other chemicals leads to the formation of novel compounds, demonstrating the utility of such chemicals in expanding chemical libraries (Adhiyaman Kottai Munusamy Magesh Selva Kumar et al., 2015).
Mechanistic Studies : Studies have also focused on understanding the mechanisms behind the reactions involving tetrahydroquinoline derivatives. Such research aids in refining synthesis processes and improving the yields of desired products. Research on the kinetics and mechanism of reactions involving similar compounds helps in optimizing conditions for their synthesis and applications in various fields (E. Chulakov et al., 2021).
Application in Material Science and Pharmaceuticals
The applications of tetrahydroquinoline derivatives extend into material science and pharmaceuticals, where they serve as intermediates in the synthesis of complex molecules or as potential therapeutic agents.
Pharmaceutical Intermediates : The structural versatility of tetrahydroquinoline derivatives makes them valuable intermediates in the synthesis of pharmaceuticals. For example, the modification of these compounds can lead to the development of new drugs with improved efficacy and reduced toxicity. Their role in the synthesis of complex pharmaceuticals highlights the importance of understanding their chemical behavior (N. Williamson & A. Ward, 2005).
Material Science Applications : Beyond pharmaceuticals, tetrahydroquinoline derivatives are explored for their potential applications in material science, including the development of new materials with specific optical or electronic properties. Research in this area contributes to the innovation of materials that can be used in various technologies (Gelacio Martínez-Gudiño et al., 2019).
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBXXANGPXVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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